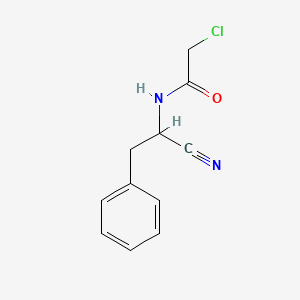![molecular formula C10H16F2N4O2 B13466969 tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate is a synthetic organic compound that features a unique combination of functional groups, including an azide, a difluorocyclopropyl ring, and a carbamate
Métodos De Preparación
The synthesis of tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluorocyclopropyl ring: This can be achieved through the reaction of a suitable alkene with a difluorocarbene source under controlled conditions.
Introduction of the azidomethyl group: The azidomethyl group can be introduced via nucleophilic substitution reactions using sodium azide and an appropriate leaving group.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate.
Análisis De Reacciones Químicas
tert-Butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which can further react to form various products.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride), and acidic conditions (e.g., trifluoroacetic acid).
Aplicaciones Científicas De Investigación
tert-Butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The azide group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate include:
tert-Butyl carbamate: A simpler carbamate compound used in various synthetic applications.
tert-Butyl N-(azidomethyl)carbamate: A related compound with an azidomethyl group but lacking the difluorocyclopropyl ring.
Difluorocyclopropyl carbamates: Compounds with similar difluorocyclopropyl rings but different substituents.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H16F2N4O2 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
tert-butyl N-[[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H16F2N4O2/c1-9(2,3)18-8(17)14-4-6-7(5-15-16-13)10(6,11)12/h6-7H,4-5H2,1-3H3,(H,14,17) |
Clave InChI |
RMXBLWVTTVNBJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1C(C1(F)F)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
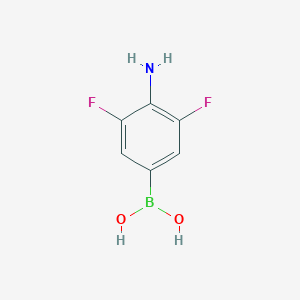

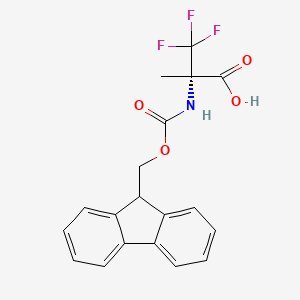
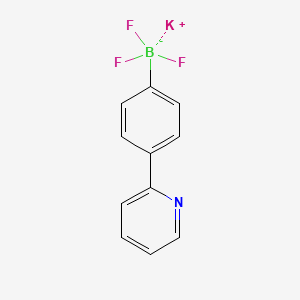

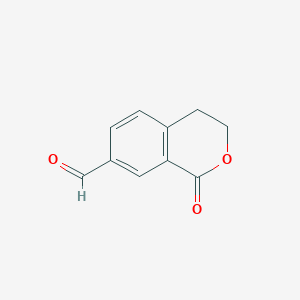
amine](/img/structure/B13466949.png)
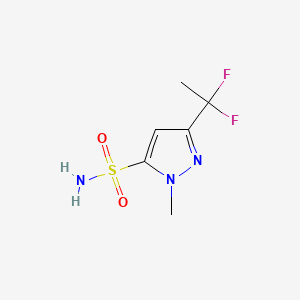

![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
